1,4-Benzol-dicarbonsäure, Mono-(4-hydroxybutyl)ester

Übersicht

Beschreibung

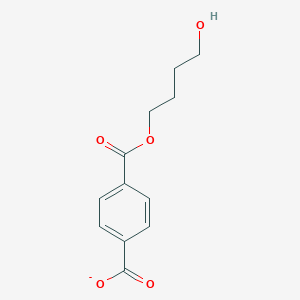

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as mono(4-hydroxybutyl) terephthalate, is a chemical compound with the molecular formula C12H14O5. It is a derivative of terephthalic acid and is used in various industrial and scientific applications. This compound is known for its role in the production of poly(butylene terephthalate), a thermoplastic engineering polymer, and its potential use in the biodegradation of aliphatic-aromatic copolyesters .

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester has several scientific research applications, including:

Polymer Synthesis: It is used in the production of poly(butylene terephthalate), a thermoplastic engineering polymer with applications in automotive, electronics, and packaging industries.

Biodegradation Studies: The compound is studied for its potential in the biodegradation of aliphatic-aromatic copolyesters, contributing to the development of environmentally friendly materials.

Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems, where it can be used to modify the surface properties of drug carriers.

Surface Modification: It is used in surface modification techniques to enhance the properties of materials, such as improving hydrophilicity or adhesion

Wirkmechanismus

Target of Action

The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .

Mode of Action

The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.

Biochemische Analyse

Biochemical Properties

The role of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester in biochemical reactions is primarily associated with the production of poly(butylene terephthalate), a thermoplastic engineering polymer . It can also be used for the biodegradation of aliphatic-aromatic copolyesters

Molecular Mechanism

It is likely to exert its effects at the molecular level through its involvement in the synthesis of poly(butylene terephthalate) and the biodegradation of aliphatic-aromatic copolyesters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be synthesized through the esterification of terephthalic acid with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester undergoes various chemical reactions, including:

Esterification: The formation of the ester from terephthalic acid and 4-hydroxybutanol.

Hydrolysis: The ester can be hydrolyzed back to terephthalic acid and 4-hydroxybutanol under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions, removal of water.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

Esterification: 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester.

Hydrolysis: Terephthalic acid and 4-hydroxybutanol.

Vergleich Mit ähnlichen Verbindungen

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be compared with other similar compounds, such as:

Phthalic acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.

Isophthalic acid: 1,3-Benzenedicarboxylic acid, used in the production of high-performance polymers and resins.

Terephthalic acid: 1,4-Benzenedicarboxylic acid, used in the production of poly(ethylene terephthalate) and poly(butylene terephthalate).

The uniqueness of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester lies in its specific application in the production of poly(butylene terephthalate) and its potential for biodegradation studies, which distinguishes it from other benzenedicarboxylic acid derivatives .

Biologische Aktivität

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, commonly known as 4-hydroxybutyl phthalate , is an ester derived from phthalic acid. This compound is significant in various industrial applications, particularly in the production of plastics and as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula : CHO

- CAS Number : 63317-89-5

- Molecular Weight : 222.24 g/mol

Biological Activity Overview

The biological activity of 1,4-benzenedicarboxylic acid mono(4-hydroxybutyl) ester can be categorized into several key areas:

Toxicological Effects

Research indicates that phthalate esters, including 4-hydroxybutyl phthalate, can exhibit endocrine-disrupting properties. They may interfere with hormone function, leading to reproductive and developmental issues in both humans and wildlife. A comprehensive toxicological profile for similar compounds suggests potential risks associated with prolonged exposure:

- Endocrine Disruption : Phthalates are known to mimic hormones, potentially leading to reproductive toxicity.

- Developmental Toxicity : Animal studies have shown that exposure can adversely affect fetal development.

Biodegradation and Environmental Impact

Recent studies have examined the biodegradation of phthalate esters by microbial strains. For instance, certain bacteria have been identified that can effectively degrade these compounds:

| Microbial Strain | Degradation Rate | Reference |

|---|---|---|

| Bacillus sp. JY35 | 45.7% over 10 days | |

| Pseudomonas sp. strain DS04-T | Effective degradation of polyesters |

These findings indicate that while 4-hydroxybutyl phthalate poses risks, certain microbes could mitigate environmental impacts through biodegradation.

Case Study 1: Endocrine Disruption in Animal Models

A study focused on the effects of phthalates on reproductive health in animal models demonstrated significant alterations in hormone levels and reproductive outcomes. The results highlighted the need for caution regarding the use of such compounds in consumer products.

Case Study 2: Microbial Degradation

A research project isolated a mesophilic actinobacteria capable of degrading polybutylene adipate-co-terephthalate (PBAT), which shares structural similarities with phthalate esters. The study found that this strain could significantly reduce the concentration of these plastics in contaminated environments, suggesting potential biotechnological applications for waste management.

Health Effects

A review of health effects associated with phthalate exposure indicates:

- Systemic Effects : Chronic exposure may lead to liver damage and metabolic disorders.

- Immunological Effects : Some studies suggest a correlation between phthalate exposure and altered immune responses.

The mechanisms through which 1,4-benzenedicarboxylic acid mono(4-hydroxybutyl) ester exerts its biological effects include:

- Hormonal Mimicry : Acting as a ligand for hormone receptors.

- Cellular Stress Response : Inducing oxidative stress pathways that can lead to cellular damage.

Eigenschaften

IUPAC Name |

4-(4-hydroxybutoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMQTZOKFYGNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622185 | |

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63317-89-5 | |

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.